An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ilmenite
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ilmenite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilmenite, a titanium-iron oxide mineral with the idealized chemical formula FeTiO₃, is a material of significant scientific and industrial interest. As the primary ore of titanium, its crystallographic properties are fundamental to understanding its behavior in various geological and industrial processes. This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of ilmenite, intended for a scientific audience. The information presented herein is critical for researchers in materials science, geology, and chemistry, as well as for professionals in fields where titanium and its derivatives are utilized, including drug development for applications such as nanoparticle-based therapies and biocompatible coatings.
Crystal Structure of Ilmenite
Ilmenite crystallizes in the trigonal system, belonging to the rhombohedral class. Its structure is an ordered derivative of the corundum (Al₂O₃) structure.[1][2] In the corundum lattice, all cation sites are occupied by identical ions. However, in ilmenite, the Fe²⁺ and Ti⁴⁺ ions occupy alternating layers perpendicular to the trigonal c-axis.[1][2] This ordered arrangement of cations is a key feature of the ilmenite structure. The oxygen atoms form a nearly hexagonal close-packed framework, with the cations occupying two-thirds of the available octahedral interstices.
The space group of ilmenite is R-3 (No. 148).[2][3] This space group dictates the symmetry operations that can be applied to the crystal lattice, leaving it unchanged.
Lattice Parameters and Atomic Coordinates
The lattice parameters of ilmenite define the size and shape of its unit cell. As a trigonal crystal, it is characterized by the lengths of the lattice vectors 'a' and 'c' and the angles between them. The following table summarizes the key crystallographic data for ilmenite, including its lattice parameters and the fractional atomic coordinates of its constituent atoms.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Lattice Parameters | |
| a | 5.09 Å |
| b | 5.09 Å |
| c | 13.75 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 120.00° |
| Unit Cell Volume | 308.03 ų |
| Atomic Coordinates | |
| Ti (Wyckoff: 6c) | (0.333, 0.667, 0.017) |
| Fe (Wyckoff: 6c) | (0.000, 0.000, 0.149) |
| O (Wyckoff: 18f) | (0.681, 0.985, 0.253) |
Data sourced from the Materials Project, entry mp-19417.[4]
Experimental Determination of Crystal Structure
The crystal structure and lattice parameters of ilmenite are typically determined using single-crystal X-ray diffraction (XRD). This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol for Single-Crystal X-ray Diffraction of Ilmenite
The following outlines a generalized experimental protocol for the determination of the crystal structure of an ilmenite sample:
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Crystal Selection and Mounting: A high-quality, single crystal of ilmenite, typically 30-300 micrometers in size and free from significant defects, is selected under a microscope.[5] The crystal is then mounted on a goniometer head using a suitable adhesive on the tip of a glass fiber or a micro-loop.[5]
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Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly a sealed tube or a microfocus source generating Mo-Kα or Cu-Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffracted X-rays.[5][6]
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Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used by the control software to determine the crystal's unit cell parameters and its orientation matrix.
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Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[6] For each crystal orientation, an X-ray diffraction pattern is recorded. The data collection strategy is designed to measure the intensities of a large number of unique reflections.
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual diffraction spots. Corrections are applied for various experimental factors, such as background scattering, Lorentz factor, and polarization. An absorption correction, based on the crystal's shape and composition, is also applied.
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Structure Solution and Refinement: The corrected intensity data is used to solve the crystal structure. For a known structure like ilmenite, the previously determined atomic positions are used as a starting model. The atomic coordinates, site occupancy factors, and atomic displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.[7] The final refined model provides the precise lattice parameters and atomic positions presented in this guide.
Visualizations of the Ilmenite Crystal Structure and Related Concepts
The following diagrams, generated using the DOT language, provide visual representations of the ilmenite crystal structure and its relationship to the corundum structure, as well as a typical experimental workflow for its characterization.
Caption: A simplified 2D representation of the connectivity within the ilmenite crystal structure, highlighting the alternating Fe and Ti layers.
Caption: The structural relationship between the corundum and ilmenite crystal structures.
Caption: A generalized workflow for the experimental determination of the crystal structure of ilmenite.
Conclusion
The crystal structure of ilmenite, as an ordered derivative of the corundum structure with the space group R-3, is well-defined. Its lattice parameters and atomic coordinates have been precisely determined through single-crystal X-ray diffraction. This detailed crystallographic information is essential for a fundamental understanding of ilmenite's physical and chemical properties and is a critical prerequisite for its application in various scientific and industrial fields, including advanced materials and drug development. The data and methodologies presented in this guide provide a solid foundation for further research and application of this important mineral.
References
- 1. ALEX STREKEISEN-Ilmenite- [alexstrekeisen.it]
- 2. Ilmenite - Wikipedia [en.wikipedia.org]
- 3. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fkf.mpg.de [fkf.mpg.de]
